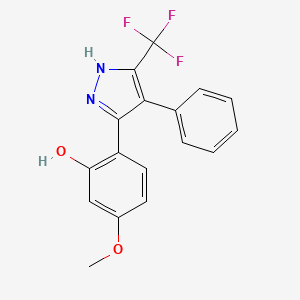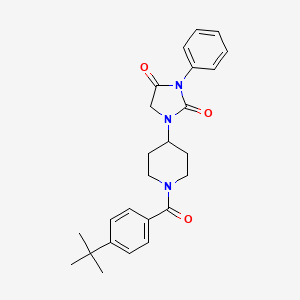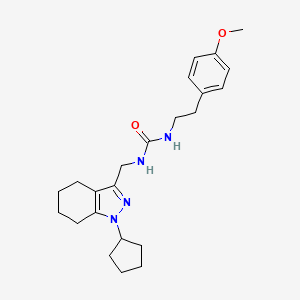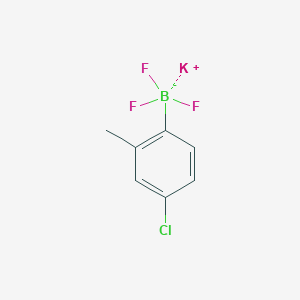![molecular formula C16H25NO4 B2481464 1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid CAS No. 2567504-98-5](/img/structure/B2481464.png)
1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid is a complex organic compound characterized by its unique adamantane core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The adamantane core provides a rigid, three-dimensional framework that can influence the compound’s chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the adamantane moiety. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The adamantane core allows for substitution reactions, where functional groups can be replaced with others, using reagents such as halogens or nucleophiles. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of polymers and other materials with specific properties, such as increased stability or enhanced performance.
Mechanism of Action
The mechanism by which 1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The adamantane core provides a rigid framework that can fit into specific binding sites, influencing the activity of these targets. Pathways involved may include inhibition of viral replication, modulation of immune responses, and interference with cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to 1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid include other adamantane derivatives and Boc-protected amino acids. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example:
1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]-5-oxopyrrolidine-3-carboxylic acid: This compound has a similar Boc-protected amino group but a different core structure, leading to distinct chemical and biological properties.
N-{[1-(N-{[(2-Methyl-2-propanyl)oxy]carbonyl}-L-phenylalanyl)-4-piperidinyl]carbonyl}-L-valine: Another Boc-protected compound with a different core, used in various biochemical studies.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-15(2,3)21-14(20)17-16-7-9-4-10(8-16)6-11(5-9)12(16)13(18)19/h9-12H,4-8H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFBUYJWOPRFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2481384.png)
![3-Cyclopropyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine](/img/structure/B2481385.png)
![2-cyclopentyl-1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2481386.png)
![5-amino-N-(2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2481387.png)
![Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate](/img/structure/B2481392.png)
![Benzenebutanoicacid, 4-(1,1-dimethylethyl)-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-](/img/new.no-structure.jpg)
![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenylacetamide](/img/structure/B2481395.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2481396.png)
![1-[1-(2,2-difluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine](/img/structure/B2481397.png)

![4-[(benzyloxy)methyl]-1-cyclobutanecarbonylpiperidine](/img/structure/B2481403.png)

